Bepridil hydrochloride

描述

贝普利尔盐酸盐: 是一种长效、非选择性钙通道阻滞剂,具有显著的抗心绞痛活性。它能产生大量的冠状动脉血管扩张和适度的外周作用。 它具有降压和选择性抗心律失常活性,并作为钙调蛋白拮抗剂 。 贝普利尔盐酸盐在化学上与其他钙通道阻滞剂如地尔硫卓盐酸盐、硝苯地平盐酸盐和维拉帕米盐酸盐无关 .

准备方法

合成路线和反应条件: : 贝普利尔盐酸盐的合成涉及N-苄基-N-(3-异丁氧基-2-吡咯烷-1-基-丙基)苯胺与盐酸的反应。 反应条件通常包括受控温度环境,以确保化合物的稳定性 .

工业生产方法: : 贝普利尔盐酸盐的工业生产遵循类似的合成路线,但规模更大。 该过程涉及严格的质量控制措施,以确保最终产品的纯度和功效 .

化学反应分析

反应类型: : 贝普利尔盐酸盐经历各种化学反应,包括氧化、还原和取代。

常用试剂和条件: : 这些反应中使用的常用试剂包括用于氧化反应的氧化剂、用于还原反应的还原剂和用于取代反应的亲核试剂。 这些反应的条件根据所需的最终结果而有所不同 .

科学研究应用

化学: : 在化学中,贝普利尔盐酸盐被用作研究钙通道阻滞剂的参考化合物 .

生物学: : 在生物学研究中,它被用来研究钙通道阻滞剂对细胞过程的影响 .

医学: : 在医学上,贝普利尔盐酸盐用于治疗高血压和慢性稳定型心绞痛。 它也已被研究用于治疗心房颤动和其他心血管疾病 .

作用机制

贝普利尔盐酸盐通过抑制心肌和血管平滑肌中的慢钙 (L 型) 和快钠内向电流而发挥作用。 它干扰钙与钙调蛋白的结合,并阻断电压和受体控制的钙通道 。 这种抑制减少了钙离子跨膜流入心脏和血管平滑肌,导致心率和动脉压降低 .

相似化合物的比较

类似化合物: : 类似的化合物包括地尔硫卓盐酸盐、硝苯地平盐酸盐和维拉帕米盐酸盐 .

独特性: : 与其他钙通道阻滞剂不同,贝普利尔盐酸盐对慢钙和快钠内向电流均具有抑制作用。 它也干扰钙与钙调蛋白的结合,这是其他钙通道阻滞剂中没有的常见特征 .

生物活性

Bepridil hydrochloride is a non-selective calcium channel blocker (CCB) that exhibits significant anti-anginal and antihypertensive properties. This compound is known for its complex mechanism of action, which involves multiple ion channels and pathways. Below, we explore its biological activity, pharmacodynamics, and relevant research findings.

Chemical Structure and Properties

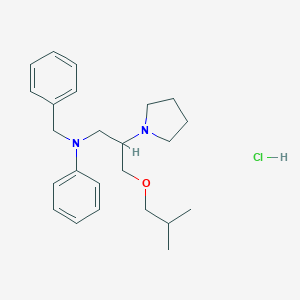

- Chemical Name : N-Benzyl-N-(3-isobutoxy-2-pyrrolidin-1-yl-propyl)aniline hydrochloride

- Molecular Formula : C24H35ClN2O

- Molecular Weight : 410.01 g/mol

- Purity : ≥99%

Bepridil acts primarily by blocking voltage-dependent calcium channels, specifically the L-type and T-type channels, which are crucial for calcium influx in cardiac and vascular smooth muscle cells. Additionally, it inhibits sodium channels and the Na+/Ca2+ exchanger (NCX), leading to decreased intracellular calcium levels. This multifaceted action results in:

- Coronary Vasodilation : Enhances blood flow to the heart muscle.

- Reduced Cardiac Contractility : Lowers the force of heart contractions, beneficial in conditions like angina.

- Antiarrhythmic Effects : Stabilizes cardiac rhythm by preventing abnormal electrical activity.

Pharmacological Profile

| Parameter | Details |

|---|---|

| Absorption | Rapidly and completely absorbed orally |

| Protein Binding | 99% |

| Half-life | 24-50 hours |

| Metabolism | Hepatic; primarily via cytochrome P450 enzymes |

| Elimination Route | Primarily via urine |

Biological Activities

- Calcium Channel Blocking : Bepridil effectively reduces calcium influx through voltage-gated calcium channels, which is critical for muscle contraction and neurotransmitter release.

- Sodium Channel Inhibition : It also inhibits sodium channels, contributing to its antiarrhythmic properties.

- Effects on NCX : By inhibiting the Na+/Ca2+ exchanger, bepridil influences intracellular calcium handling, which can affect cell excitability and contractility.

Clinical Implications

Bepridil has been utilized in the treatment of:

- Hypertension

- Chronic Stable Angina

However, its use has been limited due to reports of serious side effects such as ventricular arrhythmias (e.g., Torsade de Pointes), leading to its withdrawal from the U.S. market.

Case Studies and Research Findings

-

Pharmacological Studies :

- A study by Yatani et al. (1986) demonstrated that bepridil blocks cardiac calcium and sodium channels, emphasizing its role in modulating cardiac electrical activity .

- Sato et al. (2006) highlighted bepridil's ability to open mitochondrial K_ATP channels, suggesting a protective effect against ischemic damage .

- In Vitro Studies :

- Clinical Observations :

常见问题

Basic Research Questions

Q. What standardized protocols are recommended for administering bepridil hydrochloride in experimental models?

this compound is typically dissolved in ethanol (final concentration ≤5%) and diluted in a vehicle mixture of polyethylene glycol (Macrogol 400, 50%) and 0.9% NaCl (45%) for oral administration in rodent models. A common dosage regimen is 50 mg/kg administered once daily for 27 days, as validated in ischemia-reperfusion studies . Researchers should verify solubility and stability under their specific experimental conditions, as variations in vehicle composition can affect bioavailability.

Q. What are the primary pharmacological targets of this compound, and how are they assayed?

Bepridil is a calcium channel blocker with additional inhibitory effects on Na+/Ca²⁺ exchangers (NCX), sodium channels, and cardiac KATP channels. Target engagement is typically assessed via electrophysiological assays (e.g., patch-clamp for ion currents) and biochemical assays (e.g., radioligand binding for calcium channels). For example, IC₅₀ values for KATP channel inhibition are determined using voltage-clamp techniques at holding potentials of +60 mV and -60 mV, yielding values of 10.5 µM and 6.6 µM, respectively .

Q. How is this compound quantified in biological matrices for pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with UV detection is a standard method. Chromatographic separation is achieved using a C18 column, with mobile phases optimized for polarity (e.g., acetonitrile-phosphate buffer). Quantification involves comparing peak areas of biological samples to a standard curve of pure this compound, validated for linearity (R² > 0.99) and sensitivity (limit of detection ~10 ng/mL) .

Advanced Research Questions

Q. How can contradictory findings on bepridil’s cardioprotective efficacy across species be resolved?

Discrepancies between studies (e.g., reduced coronary vascular resistance in rats vs. limited systemic effects in dogs) may arise from species-specific differences in ion channel expression or metabolic pathways. Researchers should:

- Conduct comparative dose-response studies across species.

- Use transcriptomic profiling to identify divergent target expression.

- Validate findings with orthogonal assays (e.g., calcium imaging alongside electrophysiology). For example, in conscious rats, selectivity for coronary circulation is observed at 9.0 mg/kg i.v., whereas systemic effects require higher doses (21.0 mg/kg) .

Q. What experimental designs optimize the study of bepridil’s neuroprotective potential in Alzheimer’s disease models?

Key considerations include:

- Model selection : Transgenic mice (e.g., APP/PS1) for amyloid-β pathology or tauopathy models.

- Endpoint assays : Calcium imaging in neuronal cultures, synaptic plasticity measurements (LTP/LTD), and behavioral tests (Morris water maze).

- Dosing regimen : Chronic administration (≥4 weeks) to mimic clinical use, with plasma concentration monitoring to ensure therapeutic levels . A recent study demonstrated bepridil’s ability to reduce intracellular calcium overload in neurons, suggesting synergy with amyloid-β clearance mechanisms .

Q. How can off-target effects of bepridil be systematically characterized in multi-target pharmacological studies?

Utilize high-throughput screening panels (e.g., Eurofins CEREP Profile) to assess activity against 100+ receptors, enzymes, and ion channels. For example, bepridil’s inhibition of KNa channels (IC₅₀ = 2.2 µM) may confound cardiovascular readouts . Data should be analyzed using network pharmacology tools (e.g., STRING DB) to map interactions between primary and secondary targets.

Q. Methodological Recommendations

- Reproducibility : Adhere to ARRIVE guidelines for in vivo studies, detailing anesthesia, randomization, and blinding protocols .

- Data Contradictions : Perform meta-analyses using tools like RevMan to assess heterogeneity across studies, adjusting for variables like dosage and model selection .

- Ethical Compliance : For human cell-line studies, document informed consent and ethical approval per institutional review board (IRB) standards .

属性

IUPAC Name |

N-benzyl-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O.ClH/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22;/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBBWYGMTNAYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64706-54-3 (Parent) | |

| Record name | Bepridil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068099865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00964274 | |

| Record name | Bepridil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68099-86-5, 74764-40-2 | |

| Record name | Bepridil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68099-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bepridil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068099865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BEPRIDIL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bepridil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-β-[(2-methylpropoxy)methyl]-N-phenylpyrrolidine-1-ethylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEPRIDIL HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TN7FF3W4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。